molecular formula C14H12F6N8S2 B7748552 5,5'-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine)

5,5'-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine)

Cat. No.: B7748552
M. Wt: 470.4 g/mol
InChI Key: NLTBQMWVIWSEKB-UHFFFAOYSA-N
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Description

5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) is a complex organic compound characterized by its unique structure, which includes a 1,2-phenylenebis(methylene) core, sulfanediyl linkages, and trifluoromethyl-substituted triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) typically involves multiple steps, starting with the preparation of the 1,2-phenylenebis(methylene) core. This core is then functionalized with sulfanediyl groups and subsequently reacted with trifluoromethyl-substituted triazole precursors under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality and quantity .

Chemical Reactions Analysis

Types of Reactions

5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted triazole compounds.

Mechanism of Action

The mechanism of action of 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its trifluoromethyl-substituted triazole rings can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of trifluoromethyl groups in 5,5’-((1,2-phenylenebis(methylene))bis(sulfanediyl))bis(3-(trifluoromethyl)-4H-1,2,4-triazol-4-amine) imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it distinct from other similar compounds and highlight its potential for various applications .

Properties

IUPAC Name

3-[[2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N8S2/c15-13(16,17)9-23-25-11(27(9)21)29-5-7-3-1-2-4-8(7)6-30-12-26-24-10(28(12)22)14(18,19)20/h1-4H,5-6,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTBQMWVIWSEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C(F)(F)F)CSC3=NN=C(N3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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